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1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole
Overview
Description
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethynyl group at the 4-position and a methoxy group at the 2-position of the phenyl ring, along with a methyl group at the 4-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-ethynyl-2-methoxybenzaldehyde and 4-methylimidazole.
Condensation Reaction: The 4-ethynyl-2-methoxybenzaldehyde undergoes a condensation reaction with 4-methylimidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method offers better control over reaction parameters and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or imidazole ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that imidazole derivatives, including 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in tumor growth. For instance, studies have shown that certain imidazole derivatives can effectively inhibit p38 MAP kinase, which plays a crucial role in cancer progression .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves competitive inhibition at the ATP binding site of p38α MAP kinase .
3. Antimicrobial Properties
Imidazole derivatives have been explored for their antimicrobial activity against a range of pathogens. The unique chemical structure allows for interactions with microbial enzymes, potentially disrupting their function and leading to cell death .
Recent studies have employed computer-aided drug design techniques to predict the biological activities of this compound. Binding affinity assays have demonstrated its potential interaction with various targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), indicating its multifaceted therapeutic potential .
Data Tables
Case Studies
Case Study 1: Anticancer Research
In a study exploring the anticancer properties of imidazole derivatives, researchers synthesized a series of compounds including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, particularly in breast cancer cell lines. Further investigation into the mechanism revealed that the compound induced apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound involved treating human peripheral blood mononuclear cells with varying concentrations of this compound. The findings showed a dose-dependent decrease in IL-1β production upon stimulation with lipopolysaccharides (LPS), highlighting its potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole can be compared with other similar compounds, such as:
1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole: Lacks the methyl group at the 4-position of the imidazole ring.
1-(4-Ethynyl-2-methoxyphenyl)-4-ethyl-1h-imidazole: Contains an ethyl group instead of a methyl group at the 4-position of the imidazole ring.
1-(4-Ethynyl-2-methoxyphenyl)-4-phenyl-1h-imidazole: Contains a phenyl group instead of a methyl group at the 4-position of the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula and CAS number 1093980-57-4, has been studied for its pharmacological properties, particularly in the context of enzyme inhibition and anticancer activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. For instance, in a study involving MCF7 (breast cancer), C6 (rat glioblastoma), and HT-29 (colon cancer) cell lines, the compound demonstrated significant inhibitory effects with IC50 values indicating substantial potency against these cancer types .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (hCA I and hCA II). In a comparative analysis, it was found that several imidazole derivatives exhibited IC50 values ranging from 4.13 to 15.67 nM against hCA I and from 5.65 to 14.84 nM against hCA II . This suggests that this compound may serve as a potent inhibitor in therapeutic applications targeting these enzymes.
The biological activity of imidazole derivatives is often attributed to their ability to interact with various molecular targets within cells. The structural features of this compound allow it to engage in molecular docking studies, revealing potential binding affinities to key proteins involved in cancer progression and metabolism .
Case Studies
Case Study 1: Inhibition of ALOX15
A study focused on the inhibitory effects of similar compounds on the enzyme ALOX15 demonstrated that structural modifications significantly affect potency. The findings suggested that compounds with methoxy substitutions exhibit enhanced binding and inhibition profiles, which could be extrapolated to assess the activity of this compound .
Case Study 2: Antioxidant Activity
In another investigation, the antioxidant properties of imidazole derivatives were evaluated using assays such as the ferric reducing antioxidant power (FRAP) method. Results indicated that certain derivatives not only inhibited cancer cell proliferation but also exhibited notable antioxidant activity, further supporting their therapeutic potential .
Summary of Findings
Biological Activity | IC50 Values (nM) | Cell Lines Tested |
---|---|---|
hCA I Inhibition | 4.13 - 15.67 | MCF7, C6, HT-29 |
hCA II Inhibition | 5.65 - 14.84 | MCF7, C6, HT-29 |
Antioxidant Activity | Varies | Various cancer cell lines |
Properties
IUPAC Name |
1-(4-ethynyl-2-methoxyphenyl)-4-methylimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-4-11-5-6-12(13(7-11)16-3)15-8-10(2)14-9-15/h1,5-9H,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDRDHCECSGCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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